molecular formula C26H28ClN5O3 B2980319 (E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 1031520-71-4

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2980319
CAS RN: 1031520-71-4
M. Wt: 493.99
InChI Key: HHCUQIQXGSFCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C26H28ClN5O3 and its molecular weight is 493.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analgesic and Anti-Inflammatory Activities

This compound has been investigated for its potential in the synthesis of analgesic and anti-inflammatory agents. A study by Yusov et al. (2019) discusses the synthesis of enaminoamides, including those with a structure similar to the compound , demonstrating significant analgesic and anti-inflammatory effects in experimental models (Yusov et al., 2019).

Biological Activity in Disease Treatment

Studies have also explored the biological activity of similar compounds in the treatment of various diseases. For instance, Ahmed (2017) investigated the anti-inflammatory and antimicrobial activities of 4-aminomethylene derivatives, revealing significant potential in these areas (Ahmed, 2017). Similarly, El‐Borai et al. (2013) studied the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridines, which bear structural resemblance, showcasing notable efficacy in these respects (El‐Borai et al., 2013).

Antitumor Properties

The compound's potential in cancer treatment has been a significant research focus. For example, Deady et al. (2003) researched carboxamide derivatives of benzo[b][1,6]naphthyridines, a class to which this compound belongs, and found potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Enaminone Derivatives and Heterocyclic Preparations

The use of enaminone derivatives, closely related to the chemical structure , has been explored in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Gomha and Abdel‐Aziz (2012) and Abdel‐Aziz et al. (2009) delve into the synthesis and potential antitumor activities of various heterocyclic compounds derived from enaminones (Gomha & Abdel‐Aziz, 2012); (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O3/c1-17-6-9-20(10-7-17)32-24(27)21(30-26(32)31(2)3)15-19(16-28)25(33)29-13-12-18-8-11-22(34-4)23(14-18)35-5/h6-11,14-15H,12-13H2,1-5H3,(H,29,33)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCUQIQXGSFCFL-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=C(C#N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)/C=C(\C#N)/C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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